molecular formula C16H14O3 B1617865 3,6-Dimethoxy-4-phenanthrenol CAS No. 481-81-2

3,6-Dimethoxy-4-phenanthrenol

Cat. No. B1617865
CAS RN: 481-81-2
M. Wt: 254.28 g/mol
InChI Key: GKDSKCYMUUXQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3, 6-Dimethoxy-4-phenanthrenol, also known as alpha-thebaol, belongs to the class of organic compounds known as phenanthrols. Phenanthrols are compounds containing a phenanthrene (or its hydrogenated derivative) to which a hydroxyl group is attached. 3, 6-Dimethoxy-4-phenanthrenol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 3, 6-dimethoxy-4-phenanthrenol is primarily located in the membrane (predicted from logP). Outside of the human body, 3, 6-dimethoxy-4-phenanthrenol can be found in opium poppy. This makes 3, 6-dimethoxy-4-phenanthrenol a potential biomarker for the consumption of this food product.

Scientific Research Applications

Synthesis and Chemical Properties

  • The study of intermolecular photocycloaddition between various phenanthrene derivatives, including those structurally related to 3,6-Dimethoxy-4-phenanthrenol, has led to the development of compounds with unique emission properties due to intramolecular energy transfer phenomena (Nakamura, Mita, & Nishimura, 1996).

Pharmacological Activities

  • Extensive research on phenanthrenes has revealed a diverse range of pharmacological activities, and modifications of these compounds, such as those related to 3,6-Dimethoxy-4-phenanthrenol, have shown increased antiproliferative activity on human cancer cell lines (Bús et al., 2020).

Biomimetic Synthesis

  • Biomimetic synthesis approaches have been employed to create dimeric phenanthrene derivatives, revealing pathways to synthesize complex natural products and their analogues, which could include derivatives of 3,6-Dimethoxy-4-phenanthrenol (Majumder & Basak, 1991).

Material Science and Luminescence

  • Phenanthrene derivatives have been used in the creation of luminescent conjugated polymers, indicating the potential of 3,6-Dimethoxy-4-phenanthrenol in developing materials for LED or solar cell devices, or chemical sensors (Boden et al., 2006).

Catalysis

  • Certain phenanthrene derivatives have been identified as efficient ligands in copper-catalyzed reactions, suggesting potential catalytic applications for 3,6-Dimethoxy-4-phenanthrenol in organic synthesis (Altman & Buchwald, 2006).

properties

CAS RN

481-81-2

Product Name

3,6-Dimethoxy-4-phenanthrenol

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

3,6-dimethoxyphenanthren-4-ol

InChI

InChI=1S/C16H14O3/c1-18-12-7-5-10-3-4-11-6-8-14(19-2)16(17)15(11)13(10)9-12/h3-9,17H,1-2H3

InChI Key

GKDSKCYMUUXQLA-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=CC3=C2C(=C(C=C3)OC)O)C=C1

Canonical SMILES

COC1=CC2=C(C=CC3=C2C(=C(C=C3)OC)O)C=C1

melting_point

94°C

Other CAS RN

481-81-2

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,6-Dimethoxy-4-phenanthrenol
Reactant of Route 2
3,6-Dimethoxy-4-phenanthrenol
Reactant of Route 3
Reactant of Route 3
3,6-Dimethoxy-4-phenanthrenol
Reactant of Route 4
3,6-Dimethoxy-4-phenanthrenol
Reactant of Route 5
3,6-Dimethoxy-4-phenanthrenol
Reactant of Route 6
Reactant of Route 6
3,6-Dimethoxy-4-phenanthrenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.